PASAKBUMIN B
Overview
Description
The compound “(1R,4R,5R,6R,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2’-oxirane]-9,16-dione” is a complex organic molecule characterized by multiple hydroxyl groups, a spiro structure, and an oxirane ring. Compounds of this nature often exhibit unique chemical properties and biological activities, making them of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the spiro structure and the introduction of hydroxyl groups. Common synthetic routes may include:
Stepwise construction of the carbon skeleton: This involves building the core structure of the molecule through a series of carbon-carbon bond-forming reactions.
Introduction of functional groups: Hydroxyl groups and the oxirane ring are introduced through specific reactions such as oxidation and epoxidation.
Purification and characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of such complex molecules may involve:
Optimization of reaction conditions: Scaling up the synthesis requires optimizing reaction conditions to ensure high yield and purity.
Use of catalysts: Catalysts may be employed to enhance reaction rates and selectivity.
Automation and process control: Automated systems and process control technologies are used to maintain consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the oxirane ring may yield diols.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: The compound can be used as a building block in the synthesis of other complex organic molecules.
Study of reaction mechanisms: Its unique structure makes it an interesting subject for studying reaction mechanisms and pathways.
Biology
Biological activity: Compounds with multiple hydroxyl groups and spiro structures often exhibit significant biological activity, making them potential candidates for drug development.
Medicine
Pharmaceutical applications: The compound may have potential therapeutic applications due to its unique chemical properties and biological activity.
Industry
Material science: The compound’s unique structure may make it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which the compound exerts its effects depends on its interaction with molecular targets and pathways. For example:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor binding: It may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Spiro compounds: Other spiro compounds with similar structures.
Polyhydroxy compounds: Compounds with multiple hydroxyl groups.
Uniqueness
The uniqueness of the compound lies in its specific combination of functional groups and structural features, which may confer unique chemical properties and biological activities.
Properties
IUPAC Name |
(1R,4R,5R,6R,7R,8S,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-14,18-dimethylspiro[3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-6,2'-oxirane]-9,16-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-7-3-9(21)11(22)16(2)8(7)4-10-17-5-29-19(26,14(16)17)15(25)18(6-28-18)20(17,27)12(23)13(24)30-10/h3,8,10-12,14-15,22-23,25-27H,4-6H2,1-2H3/t8-,10+,11+,12+,14+,15+,16+,17+,18+,19+,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCOVNGOINOTNW-DVKMRYHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C2(C1CC3C45C2C(C(C6(C4(C(C(=O)O3)O)O)CO6)O)(OC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H]([C@@]6([C@@]4([C@@H](C(=O)O3)O)O)CO6)O)(OC5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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